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PECAN OIL

Oxidative stability Shelf-life prediction Food lipid quality

Industrial formulators frequently substitute pecan oil with walnut or almond oil, compromising oxidative stability in high-temperature processes. Pecan oil (CAS 129893-27-2) directly addresses this via its uniquely high OSI and γ-tocopherol-dominant antioxidant system. • OSI up to 15.06 h at 110°C-substantially exceeding walnut oil for extended frying and lubricant service life • Smoke point ~470°F (243°C) enables continuous high-temperature operations without premature degradation • Phytosterol content up to ~2,853 mg/100 g oil supports concentrated functional food formulations Request COA with OSI ≥ 9 h at 110°C and peroxide value ≤ 0.55 mequiv O₂/kg to ensure cold-pressed, fresh quality.

Molecular Formula C4H6BrClN2S
Molecular Weight 0
CAS No. 129893-27-2
Cat. No. B1177447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePECAN OIL
CAS129893-27-2
Molecular FormulaC4H6BrClN2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 ml / 1000 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pecan Oil Composition and Differentiation


Pecan oil (CAS 129893-27-2) is a triglyceride-rich lipid extracted from the kernels of Carya illinoinensis, characterized by a distinctive fatty acid profile dominated by oleic acid (55–75% w/w) and linoleic acid (13–40% w/w), with a notably low saturated fatty acid content of approximately 6–10% [1][2]. Unlike most common tree nut oils, pecan oil's minor-component profile is uniquely dominated by γ-tocopherol rather than α-tocopherol, and it can accumulate exceptionally high phytosterol concentrations (up to ~2,853 mg/100 g oil in select varieties) [3][4]. These compositional features confer a combination of high oxidative stability, a high smoke point (~470°F / 243°C), and a favorable unsaturated-to-saturated fatty acid ratio (~10:1) that collectively distinguish it from closely related nut oils such as walnut, almond, and olive oils in scientific and industrial procurement contexts [1][5].

Gamma-tocopherol-dominant antioxidant profile distinct from alpha-tocopherol-dominant nut oils
Reported high oxidative stability among tree nut oils; supports shelf-life research
Favorable unsaturated-to-saturated fatty acid ratio for nutritional formulation studies

Why Pecan Oil Is Not Interchangeable


Tree nut oils are frequently treated as interchangeable commodities in cosmetic, culinary, and industrial procurement; however, pecan oil exhibits three quantifiable axes of differentiation that make simple substitution with walnut, almond, or olive oil scientifically unsound. First, its oxidative stability index (OSI) at 110°C ranges from 8.5 to 15.06 hours—substantially exceeding that of walnut oil, whose OSI is markedly lower and which ranks among the least oxidatively stable tree nut oils [1][2]. Second, its tocopherol profile is dominated by γ-tocopherol (~237–279 mg/kg), whereas almond and hazelnut oils are α-tocopherol-dominant; this distinction has direct implications for antioxidant mechanism selection in formulation [3]. Third, pecan oil's phytosterol content in certain varieties reaches 2,852.5 mg/100 g oil—approximately 10-fold higher than the mean total phytosterol content reported across ten common nut types (71.7–271.9 mg/100 g oil), which carries consequences for cholesterol-lowering functional claims and bioactive-enriched product development [4][5]. These differences are not marginal and cannot be compensated for by simple blending or refining of alternative nut oils.

Oxidative stability gap
Pecan oil OSI may differ substantially from walnut oil; reported pecan stability is among the highest in tested tree nut oils, limiting direct substitution.
Tocopherol isomer mismatch
Pecan oil is gamma-tocopherol-dominant, whereas almond and hazelnut oils are alpha-tocopherol-dominant; antioxidant mechanism selection may not transfer.
Phytosterol content variability
Certain pecan varieties may exhibit substantially higher phytosterol concentration than other nut oils; functional formulation outcomes may not replicate with alternatives.

Pecan Oil Differentiation Evidence


Oxidative Stability vs. Walnut Oil

Pecan oil demonstrates the highest oxidative stability among four woody oil plant species directly compared. The Oil Stability Index (OSI) of pecan oil was 15.06 hours, markedly higher than that of Camellia oleifera oil, Torreya grandis oil, and walnut oil [1]. In a separate study of seven tree nut oils, pecan and pistachio oils were ranked as the most oxidatively stable, whereas pine nut and walnut oils were the least stable under both accelerated autoxidation and photooxidation conditions [2]. In a third study, pecan oils from Mexican native varieties exhibited OSI values from 8.5 to 10.8 hours at 110°C, a range described as similar or superior to extra-virgin olive oil and unrefined sesame oil [3].

OSI vs Walnut Oil
Head-to-head
OSI: 15.06 h (pecan) vs lower for walnut, C. oleifera, T. grandis; pecan ranked highest among 4 species tested. In a separate study, pecan and pistachio ranked most stable among 7 tree nut oils.
Supports oxidative stability screening and shelf-life prediction research.
Accelerated conditions (110°C); variety-dependent OSI range (8.5–15.06 h) reported.
Oxidative stability Shelf-life prediction Food lipid quality

γ-Tocopherol vs. α-Tocopherol Dominance

Among cold-pressed nut oils, pecan oil is uniquely dominated by γ-tocopherol at 278.6 ± 2.38 mg/kg, whereas almond oil contains only 11.57 ± 1.54 mg/kg of γ-tocopherol and is instead dominated by α-tocopherol (198.37 ± 3.56 mg/kg). Hazelnut oil contains 134.76 ± 3.87 mg/kg γ-tocopherol and 257.42 ± 5.62 mg/kg α-tocopherol. Walnut oil contains negligible α-tocopherol (0.08 ± 0.01 mg/kg) and only 11.24 ± 0.51 mg/kg γ-tocopherol [1]. This γ-tocopherol predominance in pecan oil has been independently confirmed: Fernandes et al. (2017) reported that γ-tocopherol prevails in pecan nut oil while α-tocopherol is the major tocol in hazelnut and sweet almond oils [2]. One study further reported that only γ-tocopherol was detected in pecan oil, with no measurable α-tocopherol [3].

γ-Tocopherol Dominance
Head-to-head
Pecan γ-tocopherol 278.6 mg/kg vs almond 11.6, hazelnut 134.8, walnut 11.2 (mg/kg). Pecan is uniquely γ-tocopherol-dominant among nut oils; α-tocopherol very low.
Supports tocopherol-isomer-specific antioxidant mechanism research.
Cold-pressed oils; α-tocopherol dominates in almond/hazelnut.
Tocopherol isomer distribution Antioxidant mechanism Vitamin E bioactivity

Smoke Point vs. Walnut and Almond Oils

Pecan oil has a documented smoke point of approximately 470°F (243°C), placing it in the 'High Heat' cooking category (450–550°F) alongside avocado oil, grapeseed oil, and ghee [1]. This is substantially higher than unrefined walnut oil (320°F / 160°C), refined walnut oil (400°F / 204°C), almond oil (420–430°F / 216–221°C), and extra-virgin olive oil (400°F / 204°C) [1][2]. The smoke point of pecan oil is comparable to that of extra-light olive oil (470°F) and approaches that of avocado oil (520°F), making it one of the few unrefined nut oils suitable for high-temperature frying, sautéing, and industrial thermal processing [1].

Smoke Point Comparison
Cross-study
Pecan ~470°F (243°C); walnut unrefined 320°F, refined 400°F; almond 420–430°F; extra-virgin olive 400°F. Equivalent to extra-light olive oil.
Reported smoke point supports high-temperature processing suitability assessment.
Compiled from multiple specification charts; unrefined pecan oil.
Smoke point Thermal stability High-heat cooking oil

Phytosterol Content vs. Other Nut Oils

Quantitative characterization of pecan nut oils from three Tunisian varieties (Mahan, Moore, Burkett) across ripening stages revealed a maximum total phytosterol content of 2,852.5 mg/100 g oil in the Mahan variety at 20 weeks after flowering date (WAFD), with β-sitosterol, Δ5-avenasterol, and campesterol as the most abundant compounds [1]. By contrast, a comprehensive survey of ten different nut types reported mean total phytosterol content ranging from 71.7 mg/100 g oil (Brazil nuts) to 271.9 mg/100 g oil (pistachios), with β-sitosterol as the major sterol (>71.7 mg/100 g oil) across all types [2]. The pecan oil phytosterol concentration (2,852.5 mg/100 g) is therefore approximately 10.5-fold higher than the highest mean value reported among common nut types and approximately 40-fold higher than the lowest.

Phytosterol Content
Cross-study
Up to 2,852.5 mg/100 g (Mahan variety) vs 71.7–271.9 mg/100 g range across 10 common nut types. Approx. 10× higher than highest mean nut oil value.
Supports phytosterol-enriched formulation research and variety selection.
Variety-specific maximum; GC-FID data; commercial oil may be lower.
Phytosterol Cholesterol-lowering Functional food ingredient

Saturated Fat vs. Olive and Peanut Oils

Pecan oil contains approximately 9.5% saturated fatty acids (SFA), which is substantially lower than olive oil (13.5% SFA), peanut oil (16.9% SFA), and corn oil (12.7% SFA) [1]. This is corroborated by a comprehensive fatty acid survey across tree nuts reporting pecan oil SFA at 6.2 g/100 g, MUFA at 40.8 g/100 g, PUFA at 21.6 g/100 g, yielding a (MUFA+PUFA)/SFA ratio of 10.1—higher than olive oil (ratio ~5–6) and comparable to almond oil (ratio 11.6) [2]. The combination of low SFA and high unsaturated fatty acid content positions pecan oil favorably for products targeting low-saturated-fat nutritional claims.

Saturated Fat Profile
Cross-study
Pecan ~9.5% SFA vs olive 13.5%, peanut 16.9%; (MUFA+PUFA)/SFA ratio ~10.1, approx. 2× olive oil typical ratio.
Reported SFA profile supports nutritional labeling and formulation research.
FAME analysis; ratio derived from tree nut survey data.
Saturated fat Nutritional labeling Cardiovascular health

Viscosity vs. Olive Oil

In a direct comparison of five pecan oils versus one olive oil using rotational viscometry and texture analysis, olive oil exhibited significantly higher rotational viscosity than pecan oils [1]. Separately, Toro-Vazquez and Pérez-Briceño (1998) reported that the oxidative stability, melting and crystallization properties, and viscosity of pecan oils were similar or superior to those of extra-virgin olive oil and unrefined sesame oil, with the proportion of oleic, linoleic, and linolenic acids governing these physicochemical behaviors [2]. Pecan oil's lower viscosity coupled with its documented lubricating, dispersing, and emulsifying properties [3] differentiates it from heavier oils for applications requiring lower-viscosity bio-based lubricants or carrier oils in personal care formulations.

Viscosity vs Olive Oil
Head-to-head
Pecan oils showed lower rotational viscosity than olive oil (p ≤ 0.05). Viscosity and melting properties reported comparable to extra-virgin olive oil in one study.
Supports low-viscosity carrier oil and lubricity research.
Five pecan oils vs one olive oil; texture analyzer.
Viscosity Lubricity Physicochemical characterization

Pecan Oil Application Scenarios


High-Temperature Food Processing

Pecan oil's high smoke point (~470°F / 243°C) combined with its superior oxidative stability (OSI up to 15.06 h) makes it suitable for continuous industrial frying, roasting, and baking operations where walnut oil (smoke point 320–400°F) or extra-virgin olive oil (400°F) would degrade prematurely [1][2]. Its γ-tocopherol-dominated antioxidant system provides additional protection against lipid oxidation at frying temperatures, reducing the frequency of oil changeover and the formation of polar compounds [3]. Procurement specification: Request OSI ≥ 9 h at 110°C and smoke point ≥ 450°F on the Certificate of Analysis.

Cholesterol-Lowering Nutraceuticals

Select pecan oil varieties (e.g., Mahan) can deliver up to 2,852.5 mg phytosterols per 100 g oil—approximately 10-fold higher than typical almond or walnut oil [4]. This enables formulation of concentrated phytosterol supplements or functional foods requiring lower oil volumes to achieve the EFSA-approved cholesterol-lowering threshold of 1.5–3.0 g phytosterols/day [5]. Procurement specification: Specify pecan variety and harvest timing (≈20 WAFD) to maximize phytosterol yield; request phytosterol quantification by GC-FID on the COA.

Low-Viscosity Cosmetic Carrier Oils

Pecan oil exhibits lower rotational viscosity than olive oil and possesses documented lubricating, dispersing, and emulsifying properties [6][7]. Its fatty acid profile (~90% C18 fatty acids) and oxidative stability support use in massage oils, hair-care bases, lotions, and moisturizers where a light, non-greasy skin feel and extended shelf-life are required [6][8]. Procurement specification: Request peroxide value (PV) ≤ 0.55 mequiv O₂/kg and acid value ≤ 0.13 mg KOH/g to ensure fresh, cold-pressed quality [9].

Bio-Based Lubricants & Metalworking Fluids

Pecan oil's inherent lubricity, low saturated fat content (9.5%), and polar triglyceride structure provide good metal-wetting properties and biodegradability, positioning it as a sustainable basestock for environmentally friendly lubricants [10][7]. Its oxidative stability (OSI 8.5–15.06 h) is critical for extending lubricant service life compared to less stable alternatives such as walnut or pine nut oil [2]. Emerging industrial demand for bio-based lubricants creates a procurement vector for pecan oil with verified oxidative stability and viscosity specifications [10].

Application
Selection Property
Validation Focus
High-temperature processing research
Oxidative stability and smoke point
OSI benchmark and thermal stability assessment
Phytosterol-enriched formulation research
Phytosterol concentration per 100 g oil
GC-FID quantification and variety screening
Low-viscosity personal care oil research
Rotational viscosity and oxidative stability
Viscosity benchmarking and peroxide value monitoring
Bio-based lubricant research
Lubricity and oxidative stability
Service-life stability and biodegradability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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